7-Bromoisatin
Overview
Description
It is a heterocyclic compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromoisatin can be synthesized through the bromination of isatin. One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction mixture is heated at 90°C for 20 minutes, followed by extraction with ether and purification . Another method includes the use of N-bromosuccinimide (NBS) as a brominating agent .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of brominating agent and reaction conditions may vary to optimize yield and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield 7-bromo-2,3-dihydro-1H-indole-2,3-dione.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 7-Bromo-2,3-dihydro-1H-indole-2,3-dione.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromoisatin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Bromoisatin and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes involved in purine biosynthesis, thereby exerting antibacterial effects . The bromine atom at the 7th position can enhance the compound’s binding affinity to its target, increasing its potency.
Comparison with Similar Compounds
- 5-Bromoisatin
- 6-Bromoisatin
- 7-Chloroisatin
- 7-Fluoroisatin
- 7-Iodoisatin
Comparison: 7-Bromoisatin is unique due to the specific positioning of the bromine atom, which influences its reactivity and biological activity. Compared to other halogenated isatins, this compound often exhibits higher reactivity in substitution reactions due to the electron-withdrawing effect of the bromine atom. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
7-bromo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVKSIWBTJCXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367866 | |
Record name | 7-Bromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-74-9 | |
Record name | 7-Bromoisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20780-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 7-Bromoisatin in organic synthesis?
A1: this compound serves as a versatile starting material for synthesizing various compounds, notably 3-bromoanthranilic acid. This acid is crucial for creating ferroceno[1,2a]indenes via Gomberg-Bachmann arylation of ferrocenes, followed by Friedel-Crafts cyclization. []
Q2: How does this compound interact with N5-CAIR synthetase, and what are the implications for its biological activity?
A2: Contrary to initial assumptions of noncompetitive inhibition, this compound inhibits N5-CAIR synthetase through substrate depletion. [] It reacts rapidly and reversibly with the enzyme's substrate, 5-aminoimidazole ribonucleotide (AIR). This interaction underscores a potential pitfall in isatin-based compound exploration, as their observed biological activity could stem from reactivity rather than direct enzyme inhibition. []
Q3: Can you provide insights into the structure-activity relationship (SAR) of this compound and its analogues concerning cytotoxicity?
A3: Research indicates that the position of the bromine substituent significantly influences the cytotoxicity of bis-diisatin [3,3´] furan derivatives. Specifically, the presence of bromine at the 7-position in the benzene ring, as in bis-[7,7´] dibromodiisatin [3,3´] furan, results in more pronounced cytotoxicity compared to chlorine or ethyl substituents. [] This highlights the importance of structural modifications in modulating biological activity.
Q4: What spectroscopic techniques are valuable for characterizing this compound?
A4: A combination of FT-IR and FT-Raman spectroscopy, alongside vibrational assignments, provides a comprehensive understanding of this compound's molecular vibrations and structural characteristics. [] These techniques offer insights into the compound's bonding properties and overall molecular architecture.
Q5: Beyond experimental techniques, how can computational chemistry contribute to our understanding of this compound?
A5: Computational methods, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis, are essential for studying this compound. [] These calculations offer a deeper understanding of electronic distribution, reactivity, and intermolecular interactions, further aiding in predicting its chemical behavior and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.